
Pyrene-PEG5-biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrene-PEG5-biotin is a compound that combines the properties of pyrene, polyethylene glycol (PEG), and biotin. Pyrene is a polycyclic aromatic hydrocarbon known for its strong fluorescence properties. Polyethylene glycol is a flexible, water-soluble polymer, and biotin is a vitamin that binds strongly to avidin and streptavidin proteins. This compound is often used as a linker in various biochemical applications, including the synthesis of proteolysis-targeting chimeras (PROTACs) and the functionalization of nanomaterials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene-PEG5-biotin typically involves the following steps:
Activation of Biotin: Biotin is first activated using reagents such as N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling with Polyethylene Glycol: The activated biotin is then coupled with polyethylene glycol under mild conditions to form Biotin-PEG.
Attachment of Pyrene: Finally, pyrene is attached to the PEG chain through a carboxylation reaction, forming this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS or EDC.
Polyethylene Glycol Coupling: The activated biotin is then coupled with polyethylene glycol in large reactors.
Pyrene Attachment: Pyrene is attached to the PEG chain in a controlled environment to ensure high yield and purity
化学反応の分析
Types of Reactions
Pyrene-PEG5-biotin undergoes several types of chemical reactions:
Oxidation: Pyrene can be oxidized to form pyrenequinone.
Reduction: The biotin moiety can be reduced under specific conditions.
Substitution: The PEG chain can undergo substitution reactions to introduce various functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products
科学的研究の応用
Pyrene-PEG5-biotin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions.
Biology: Employed in the labeling and tracking of proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the functionalization of nanomaterials such as carbon nanotubes and graphene .
作用機序
The mechanism of action of Pyrene-PEG5-biotin involves several steps:
Fluorescence: The pyrene moiety exhibits strong fluorescence, allowing for the detection and tracking of the compound.
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the capture and immobilization of the compound.
PEG Spacer: The polyethylene glycol spacer provides flexibility and solubility, enhancing the compound’s interaction with target molecules
類似化合物との比較
Similar Compounds
Pyrene-PEG3-biotin: Similar structure but with a shorter PEG chain.
Pyrene-PEG7-biotin: Similar structure but with a longer PEG chain.
Fluorescein-PEG5-biotin: Uses fluorescein instead of pyrene as the fluorescent moiety .
Uniqueness
Pyrene-PEG5-biotin is unique due to its combination of strong fluorescence from pyrene, high solubility from polyethylene glycol, and strong binding affinity from biotin. This makes it highly versatile for various biochemical and industrial applications .
特性
分子式 |
C39H50N4O8S |
|---|---|
分子量 |
734.9 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide |
InChI |
InChI=1S/C39H50N4O8S/c44-34(7-2-1-6-33-37-32(26-52-33)42-39(46)43-37)40-14-16-47-18-20-49-22-24-51-25-23-50-21-19-48-17-15-41-38(45)31-13-11-29-9-8-27-4-3-5-28-10-12-30(31)36(29)35(27)28/h3-5,8-13,32-33,37H,1-2,6-7,14-26H2,(H,40,44)(H,41,45)(H2,42,43,46)/t32-,33-,37-/m0/s1 |
InChIキー |
ODIVXJVCOCDDJO-BMQPFVSWSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B15145166.png)
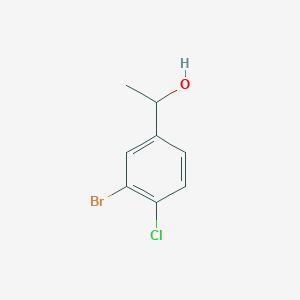
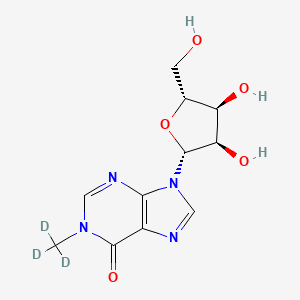
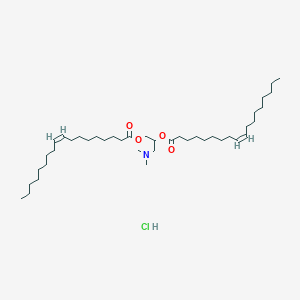
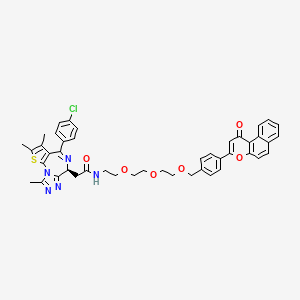
![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
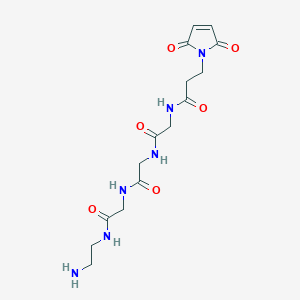
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
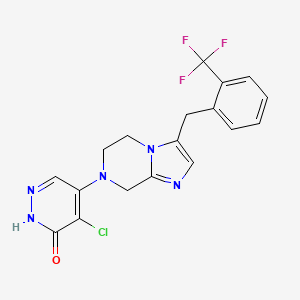
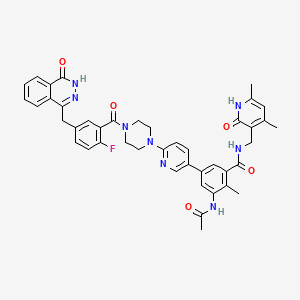
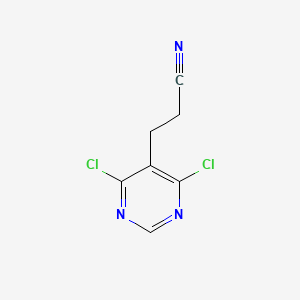
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)
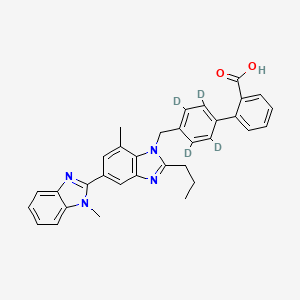
![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
